CZ415
描述
CZ415 是一种有效的、高度选择性的雷帕霉素靶蛋白 (mTOR) 激酶抑制剂。该化合物在各种生物模型中表现出显着功效,特别是在癌症研究领域。 它抑制 mTORC1 和 mTORC2 复合体,使其成为研究 mTOR 相关通路和疾病的宝贵工具 .
科学研究应用
CZ415 在科学研究中具有广泛的应用:
化学: 用作研究 mTOR 相关通路和开发新合成方法的工具。
生物学: 有助于了解受 mTOR 调节的细胞过程,如细胞生长、增殖和存活。
作用机制
CZ415 通过抑制 mTOR 激酶发挥作用,mTOR 激酶是细胞生长和代谢的中心调节剂。它专门针对 mTORC1 和 mTORC2 复合体,导致下游信号通路(如 PI3K/Akt 通路)的抑制。 这种抑制导致癌细胞增殖减少和凋亡增加 .
生化分析
Biochemical Properties
CZ415 interacts with the mTOR kinase, a protein kinase that consists of two multi-protein complexes, mTORC1 and mTORC2 . The mTOR kinase plays a crucial role in tumorigenesis by promoting tumor cell survival, proliferation, and apoptosis escape via phosphorylation of its downstream effectors .
Cellular Effects
This compound has been shown to inhibit survival and proliferation of known osteosarcoma cell lines (U2OS, MG-63 and SaOs2), and primary human osteosarcoma cells . It disrupts cell cycle progression and provokes apoptosis in osteosarcoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of apoptosis, which is accompanied by an upregulation of Bax and downregulation of Bcl-2 through Lipin-1 . This compound also reduces the levels of mTOR/STAT3 expression .
Temporal Effects in Laboratory Settings
This compound inhibits cell survival in a dose- and time-dependent manner . In vitro and in vivo experiments showed that treatment with this compound significantly inhibited spheroid formation, cell proliferation, and tumor growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
准备方法
合成路线和反应条件
CZ415 可以通过多步有机合成方法合成。合成通常涉及通过亲核取代、环化和偶联反应等反应形成关键中间体。关于合成路线和反应条件的具体细节通常是专有的,但一般步骤包括:
核心结构的形成: 这涉及通过环化反应创建 this compound 的中心支架。
官能团修饰: 引入各种官能团以增强化合物的活性和选择性。
工业生产方法
This compound 的工业生产可能涉及优化合成路线以最大限度地提高产量并降低成本。 这包括扩大反应规模、优化反应条件(温度、压力、溶剂)以及确保整个生产过程中的质量控制一致 .
化学反应分析
反应类型
CZ415 经历了几种类型的化学反应,包括:
氧化: 该反应可以改变 this compound 上的官能团,可能改变其活性。
还原: 还原反应可用于修饰特定官能团,影响化合物的性质。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 卤代烷或酰氯等试剂可用于取代反应.
主要产物
从这些反应中形成的主要产物取决于所涉及的特定官能团。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .
相似化合物的比较
类似化合物
雷帕霉素: 另一种 mTOR 抑制剂,但它主要针对 mTORC1。
依维莫司: 雷帕霉素的衍生物,用于癌症治疗。
替莫西罗limus: 与依维莫司类似,用于治疗肾细胞癌.
CZ415 的独特性
This compound 的独特性在于它对 mTORC1 和 mTORC2 复合体的选择性和效力都很高。 这种双重抑制使其成为研究 mTOR 抑制的全面影响以及在对其他 mTOR 抑制剂耐药的癌症中进行潜在治疗应用的宝贵化合物 .
属性
IUPAC Name |
1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLPVLBNRGPOHA-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429639-50-8 | |
Record name | (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea (CZ415) and what are its downstream effects?
A1: this compound is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It exerts its anti-tumor effects by binding to the ATP-binding site of mTOR, thereby inhibiting its kinase activity. This leads to the disruption of two key mTOR complexes: mTORC1 and mTORC2. [, ] Consequently, this compound inhibits the phosphorylation of downstream targets of both complexes, including S6K1, 4E-BP1, and AKT. [, ] This disruption of mTOR signaling ultimately leads to the inhibition of cell growth, proliferation, and induction of apoptosis in various cancer cells, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma. [, , ]
Q2: Does this compound induce autophagy, and if so, what is the impact on its anti-tumor activity?
A2: Yes, this compound treatment has been shown to induce autophagy in cancer cells. [, ] Interestingly, this autophagy induction appears to serve as a survival mechanism for cancer cells, counteracting this compound's anti-tumor effects. Preclinical studies have demonstrated that inhibiting autophagy, either pharmacologically with 3-methyladenine or chloroquine, or genetically by silencing Beclin-1, enhances this compound-induced cell death. [, ] These findings suggest that combining this compound with autophagy inhibitors could potentially improve its therapeutic efficacy.
Q3: What is the role of ERK signaling in this compound's anti-tumor activity?
A3: Research suggests that ERK-MAPK signaling pathway activation may contribute to resistance against this compound in osteosarcoma. [, ] Preclinical studies revealed that inhibiting ERK, either pharmacologically with MEK inhibitors like MEK162/U0126 or genetically by knocking down ERK1/2, significantly enhanced this compound-induced apoptosis in osteosarcoma cells. [, ] These findings indicate that targeting both mTOR and ERK pathways could be a promising strategy to enhance the therapeutic efficacy of this compound in osteosarcoma.
Q4: What preclinical models have been used to investigate the anti-tumor activity of this compound?
A4: The anti-tumor activity of this compound has been evaluated in several preclinical models, including in vitro cell culture systems and in vivo xenograft mouse models. [, , ] For instance, this compound has shown efficacy in inhibiting the growth of various human cancer cell lines, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma cells. [, , ] Furthermore, oral administration of this compound effectively suppressed tumor growth in xenograft mouse models of head and neck squamous cell carcinoma and osteosarcoma. [, ]
Q5: Has this compound demonstrated efficacy in any non-cancer models?
A5: While the primary focus of this compound research has been on cancer, it has also shown promising results in a preclinical model of rheumatoid arthritis. Specifically, this compound demonstrated efficacy in a collagen-induced arthritis (CIA) mouse model, suggesting its potential therapeutic value in inflammatory diseases. [] This finding underscores the broader biological significance of mTOR signaling and highlights the potential of this compound as a therapeutic agent beyond oncology.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。